molecular formula C19H34O3 B14655571 Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate CAS No. 51170-60-6

Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate

Katalognummer: B14655571
CAS-Nummer: 51170-60-6
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: MRDIDVRSVZLZDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate is a chemical compound known for its unique structure and properties It is an ester, specifically an α,β-unsaturated carboxylic ester, which means it contains a carbon-carbon double bond conjugated with a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate typically involves the esterification of 3,7,7,11,11-pentamethyl-9-oxododec-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate involves its interaction with molecular targets through its ester and α,β-unsaturated carbonyl groups. These functional groups can participate in various chemical reactions, such as Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its applications in organic synthesis and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simple ester with a similar ester functional group but lacks the α,β-unsaturation.

    Methyl butyrate: Another ester with a different alkyl group and no α,β-unsaturation.

    Ethyl propionate: Similar ester structure but with a different carbon chain length.

Uniqueness

Ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate is unique due to its α,β-unsaturated ester structure, which imparts distinct reactivity and potential applications compared to other simple esters. This structural feature allows it to participate in a wider range of chemical reactions, making it valuable in various fields of research and industry.

Eigenschaften

CAS-Nummer

51170-60-6

Molekularformel

C19H34O3

Molekulargewicht

310.5 g/mol

IUPAC-Name

ethyl 3,7,7,11,11-pentamethyl-9-oxododec-2-enoate

InChI

InChI=1S/C19H34O3/c1-8-22-17(21)12-15(2)10-9-11-19(6,7)14-16(20)13-18(3,4)5/h12H,8-11,13-14H2,1-7H3

InChI-Schlüssel

MRDIDVRSVZLZDI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C)CCCC(C)(C)CC(=O)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.